molecular formula C12H4BrF13 B136481 1-Bromo-4-(Tridecafluorohexyl)benzene CAS No. 149068-56-4

1-Bromo-4-(Tridecafluorohexyl)benzene

Cat. No. B136481
CAS RN: 149068-56-4
M. Wt: 475.04 g/mol
InChI Key: GKOWYWPSKDBJAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a common theme in the provided papers. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is detailed, highlighting the use of NMR, IR spectroscopy, and elemental analysis for characterization, as well as DFT calculations for structure optimization . Similarly, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene is achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(Tridecafluorohexyl)benzene by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often characterized using X-ray diffraction, as seen in the study of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate), which reveals a distorted trigonal-bipyramidal coordination around the bismuth atom . Additionally, conformational studies on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene using dynamic NMR and molecular mechanics calculations provide insights into the steric effects of substituents on the benzene ring . These techniques could be applied to determine the molecular structure of 1-Bromo-4-(Tridecafluorohexyl)benzene.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives is influenced by their substituents. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3•4H2O yields both addition-elimination and substitution products . The thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) is studied, revealing mechanisms such as a 1,3-hydrogen shift and bimolecular condensation reactions . These findings suggest that 1-Bromo-4-(Tridecafluorohexyl)benzene could undergo similar reactions, depending on the conditions and reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are diverse. The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene are investigated, showing significant differences in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission (AIE) characteristics . The study of bromo- and bromomethyl-substituted benzenes provides insights into intermolecular interactions such as C–H•••Br and C–Br•••π, which can affect the compound's packing and physical properties . These properties are crucial for understanding the behavior of 1-Bromo-4-(Tridecafluorohexyl)benzene in different environments.

Scientific Research Applications

1. Aryne Route to Naphthalenes

1-Bromo-4-(trifluoromethoxy)benzene, a compound structurally related to 1-Bromo-4-(Tridecafluorohexyl)benzene, has been explored for its role in generating arynes, which are intermediates in producing naphthalenes and other complex organic structures. This process involves temperature-dependent reactions and provides a pathway to diverse organic compounds (Schlosser & Castagnetti, 2001).

2. Fluorescence Properties

The synthesis and fluorescence properties of derivatives like 1-Bromo-4-(2,2-diphenylvinyl) benzene, a compound analogous to 1-Bromo-4-(Tridecafluorohexyl)benzene, have been studied. These compounds exhibit notable photoluminescence properties in both solution and solid states, indicating potential applications in materials science and luminescence research (Liang Zuo-qi, 2015).

3. X-Ray Structure Determinations

Bromine and bromomethyl-substituted benzenes, which include structures similar to 1-Bromo-4-(Tridecafluorohexyl)benzene, have been analyzed via X-ray structure determinations. This research provides insights into the interactions and packing motifs of such compounds, essential for understanding their behavior in various applications (Jones, Kuś, & Dix, 2012).

4. Mixed Chromophore Copolymers

Studies on mixed chromophore copolymers involving compounds related to 1-Bromo-4-(Tridecafluorohexyl)benzene show the potential of these substances in creating materials with tailored light emission. This research contributes to the development of advanced materials with specific photoluminescent properties (Neilson et al., 2007).

5. Radical Addition Reactions

The use of bromo and bromomethyl compounds in radical addition reactions highlights their potential in organic synthesis and chemical transformations. This area of research could offer new methods and pathways for creating complex organic molecules (Yorimitsu et al., 2001).

Safety and Hazards

This compound is considered hazardous. It is a flammable liquid and can cause skin irritation . It is advised to wear protective gloves, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrF13/c13-6-3-1-5(2-4-6)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)26/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOWYWPSKDBJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrF13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438417
Record name 1-Bromo-4-(tridecafluorohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(Tridecafluorohexyl)benzene

CAS RN

149068-56-4
Record name 1-Bromo-4-(tridecafluorohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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